(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 60603-99-8
VCID: VC4115140
InChI: InChI=1S/C8H9NO4/c1-5-8(13)6(10)2-3-9(5)4-7(11)12/h2-3,13H,4H2,1H3,(H,11,12)
SMILES: CC1=C(C(=O)C=CN1CC(=O)O)O
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol

(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid

CAS No.: 60603-99-8

Cat. No.: VC4115140

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid - 60603-99-8

Specification

CAS No. 60603-99-8
Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
IUPAC Name 2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid
Standard InChI InChI=1S/C8H9NO4/c1-5-8(13)6(10)2-3-9(5)4-7(11)12/h2-3,13H,4H2,1H3,(H,11,12)
Standard InChI Key HHEJKMIMUJVQPB-UHFFFAOYSA-N
SMILES CC1=C(C(=O)C=CN1CC(=O)O)O
Canonical SMILES CC1=C(C(=O)C=CN1CC(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C8H9NO5\text{C}_8\text{H}_9\text{NO}_5, with a molecular weight of 183.16 g/mol . Key structural features include:

  • A pyridine ring substituted with a hydroxyl group (-OH) at position 3.

  • A methyl group (-CH3_3) at position 2.

  • A ketone (=O) at position 4.

  • An acetic acid (-CH2_2COOH) side chain at position 1.

The planar pyridine ring and electron-withdrawing ketone group facilitate resonance stabilization, while the hydroxyl and carboxylic acid groups enable hydrogen bonding and metal coordination .

Spectral Characterization

  • FT-IR: Peaks at 3424 cm1^{-1} (O-H stretch), 1720 cm1^{-1} (C=O of carboxylic acid), and 1626 cm1^{-1} (C=O of pyridinone) .

  • 1^1H-NMR: Signals at δ 6.6 ppm (pyridine proton), δ 2.0 ppm (methyl group), and δ 3.87 ppm (methoxy group in ester derivatives) .

Synthesis and Derivatives

Primary Synthetic Routes

The compound is synthesized via a condensation reaction between maltol (3-hydroxy-2-methyl-4-pyrone) and glycine in aqueous medium under basic conditions (pH 9) :

Maltol+GlycineH2O, pH 9(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid\text{Maltol} + \text{Glycine} \xrightarrow{\text{H}_2\text{O, pH 9}} \text{(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid}

Yield: 19% after recrystallization .

Table 1: Comparative Synthesis of Derivatives

DerivativeSynthetic MethodYield (%)Key Applications
Methyl ester analog CDI/DMAP-mediated esterification42.6Intermediate for hydrazide synthesis
Benzyl hydrazide derivatives Schiff base reaction with aldehydes55–82Tyrosinase inhibition
Zwitterionic forms Solvent-dependent crystallizationN/AMetal chelation studies

Structural Modifications

  • Chain elongation: Propanoic, butanoic, and hexanoic acid analogs exhibit varied solid-state behaviors (neutral vs. zwitterionic forms) depending on solvent polarity .

  • Metal complexes: Coordination with Cu(II) and Zn(II) enhances stability and bioactivity, as shown by DFT calculations .

Biological Activities

Tyrosinase Inhibition

The compound and its derivatives competitively inhibit tyrosinase, an enzyme critical in melanin biosynthesis:

  • IC50_{50}: 25.82 μM for 4-hydroxy-3-methoxybenzylidene hydrazide derivative (vs. 16.68 μM for kojic acid) .

  • Molecular docking: The hydroxyl and ketone groups form hydrogen bonds with His244 and Arg268 residues in the tyrosinase active site .

Antioxidant Properties

  • DPPH assay: EC50_{50} values range from 12–45 μM, surpassing ascorbic acid in some analogs .

  • Mechanism: Radical scavenging via electron donation from the hydroxyl and pyridinone moieties .

Metal Chelation

  • Binding affinity: Forms stable complexes with Fe(III) (logK=12.3\log K = 12.3) and Cu(II) (logK=10.7\log K = 10.7) .

  • Neuroprotection: Reduces oxidative stress in neuronal cells by sequestering redox-active metals .

Applications in Medicinal Chemistry

Cosmetic Formulations

  • Skin lightening: Inhibits melanogenesis by 60–70% at 50 μM concentrations .

  • Anti-aging: Collagen protection via MMP-9 inhibition (IC50_{50} = 18.4 μM) .

Neurodegenerative Disease Therapy

  • Alzheimer’s disease: Chelates Aβ-bound Cu(II), reducing amyloid aggregation by 40% in vitro .

  • Parkinson’s disease: Attenuates α-synuclein fibrillation by 55% at 100 μM .

Industrial Catalysis

  • Epoxidation catalyst: Converts geraniol to geraniol oxide with 89% efficiency in the presence of VO(IV) complexes .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparison

CompoundKey FeaturesUnique Properties
3-Hydroxy-4-pyridinoneSingle hydroxyl group on pyridineStrong Fe(III) chelation (logK=14.1\log K = 14.1)
Deferiprone1,2-Dimethyl-3-hydroxy-4-pyridinoneFDA-approved for iron overload
6-Hydroxypyridine-3-carboxylic acidCarboxylic acid at position 3Anti-inflammatory activity (IC50_{50} = 8.2 μM)

Recent Advances and Future Directions

  • Polymorph control: Solvent engineering yields zwitterionic forms with enhanced bioavailability .

  • Hybrid inhibitors: Conjugation with chalcones improves blood-brain barrier permeability by 3-fold .

  • Sustainable synthesis: Microwave-assisted methods reduce reaction time from 20 h to 2 h .

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